

PF-6870961 hydrochloride off-target effects screening

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Compound of Interest

Compound Name: PF-6870961 hydrochloride

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Technical Support Center: PF-6870961 Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects screening of **PF-6870961** hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is **PF-6870961 hydrochloride** and what is its primary target?

A1: PF-6870961 is a major active hydroxy metabolite of PF-5190457, a ghrelin receptor (GHSR1a) antagonist/inverse agonist.[1][2][3][4][5] Its primary target is the growth hormone secretagogue receptor 1a (GHSR1a), where it functions as an inverse agonist.[1][2][3] **PF-6870961 hydrochloride** is a salt form synthesized for improved solubility in research settings. [1][6]

Q2: Has PF-6870961 been screened for off-target effects?

A2: Yes. In a high-throughput screen, PF-6870961 was evaluated for off-target interactions across 71 binding and enzyme targets at concentrations of 100 nM and 10,000 nM.[1]

Q3: What were the results of the off-target screening?

Troubleshooting & Optimization





A3: The screening found that PF-6870961 had no off-target interactions among the 71 targets tested.[1][3][7] This suggests a high degree of selectivity for its primary target, GHSR1a.

Q4: I am observing a phenotype in my cellular model that doesn't seem to align with GHSR1a signaling. Could this be an off-target effect?

A4: While extensive screening showed no off-target activity, it is a strong indication of potential off-target activity.[1][3][7] To verify this, a "rescue" experiment is considered a gold-standard method.[8] If overexpressing a drug-resistant mutant of the intended target (GHSR1a) reverses the observed phenotype, the effect is likely on-target.[8] If the phenotype persists, it may be due to an off-target interaction not covered in the initial screening panel.

Q5: What are the general strategies to proactively identify potential off-target effects of a compound?

A5: Proactive identification is crucial for the accurate interpretation of experimental results.[8] Common approaches include:

- Broad Panel Screening: Testing the compound against a large, diverse panel of receptors, enzymes, and ion channels.[9]
- Kinome Profiling: If the compound is a kinase inhibitor, screening it against a large panel of kinases can determine its selectivity.[8][9]
- Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein binding partners, including off-target interactions.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues that may arise during experiments with PF-6870961, particularly when off-target effects are suspected.

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action	Expected Outcome
Unexpected or paradoxical cellular phenotype	Inhibition of an unknown off-target protein.	1. Perform a "rescue" experiment with a drug-resistant GHSR1a mutant.[8]2. Conduct a broad selectivity screen (e.g., Eurofins SafetyScreen panels) at a relevant concentration.	1. Confirmation of ontarget vs. off-target effect.2. Identification of potential off-target proteins mediating the unexpected effects.
Activation of compensatory signaling pathways.	1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways related to GHSR1a signaling.	A clearer understanding of the cellular response to your inhibitor.[9]	
High levels of cytotoxicity observed at effective concentrations	Off-target inhibition.	1. Perform a kinome- wide selectivity screen.[9]2. Test inhibitors with different chemical scaffolds that target GHSR1a.	1. Identification of unintended kinase targets.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[9]
Compound solubility issues.	1. Verify the solubility of PF-6870961 hydrochloride in your cell culture media.2. Always include a vehicle control (e.g., DMSO) to ensure the	Prevention of compound precipitation, which can lead to non-specific effects.[9]	



	solvent is not causing toxicity.		
Discrepancy between biochemical and cell- based assay results	Differences in experimental conditions.	1. Be aware of varying ATP concentrations between biochemical assays and intracellular environments if considering kinase interactions.[8]2. Consider cellular efflux pumps (e.g., Pglycoprotein) that may reduce intracellular compound concentration.[8]	Improved correlation between in vitro and cellular data.
Target availability or activity.	Confirm the expression and activity of the GHSR1a receptor in your specific cell line. [8]	Validation that the cellular model is appropriate for the experiment.	

Experimental Protocols

Protocol 1: High-Throughput Off-Target Effects Screening (Summary)

This protocol provides a general overview based on the screening performed on PF-6870961. [1]

- Compound Preparation: PF-6870961 is dissolved in 0.1% dimethyl sulfoxide (DMSO).[1]
- Screening Panel: The compound is evaluated across a broad panel of targets (e.g., the Eurofins Cerep panel of 71 binding and enzyme targets).[1]



- Concentrations: Screening is typically performed at two concentrations, for instance, 100 nM and 10,000 nM, to assess dose-dependency.[1]
- Assay Performance: Each target is assessed using specific binding or enzymatic assays.
- Data Analysis: The percent inhibition or activation for each target is determined. Significant off-target interactions are flagged for further investigation.

Protocol 2: "Rescue" Experiment for Target Validation

This protocol helps to differentiate between on-target and off-target effects.[8]

- Cell Line Engineering: Create a cell line that overexpresses a mutant version of the target receptor (GHSR1a) that is resistant to PF-6870961 binding. This can be achieved through site-directed mutagenesis.
- Control Cell Lines: Use the parental cell line (wild-type GHSR1a) and a vector-only control cell line for comparison.
- Compound Treatment: Treat all three cell lines with a range of concentrations of PF-6870961.
- Phenotypic Assessment: Measure the cellular phenotype of interest (e.g., cell proliferation, signaling pathway activation, etc.).
- Data Analysis:
 - If the phenotype is reversed or "rescued" in the cell line expressing the drug-resistant mutant, the effect is on-target.[8]
 - If the phenotype persists in the mutant cell line, it is likely mediated by an off-target interaction.[8]

Data Presentation

Table 1: Summary of PF-6870961 Off-Target Screening Results

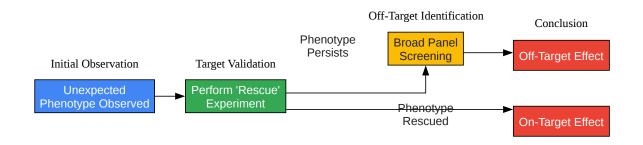


Screening Panel	Number of Targets	Test Concentrations	Observed Off-Target Interactions
Eurofins Cerep High- Throughput Screen	71	100 nM and 10,000 nM	None Reported[1][7]

Table 2: Comparative In Vitro Activity at GHSR1a

Compound	Binding Affinity (Ki)	Inhibition of Inositol Phosphate Accumulation (Potency)	Inhibition of β- Arrestin Recruitment (Potency)
PF-5190457 (Parent Compound)	Higher Affinity	Higher Potency	Lower Potency
PF-6870961 (Metabolite)	Lower Affinity[1][3]	Lower Potency[1][3]	Increased Potency[1]

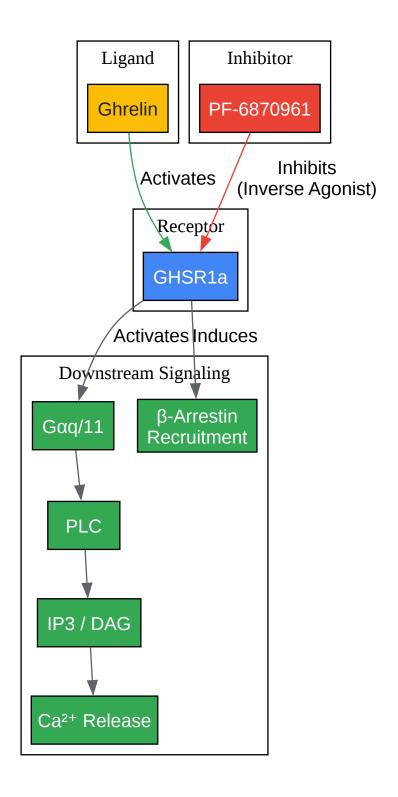
Visualizations



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Caption: Workflow for troubleshooting unexpected experimental phenotypes.

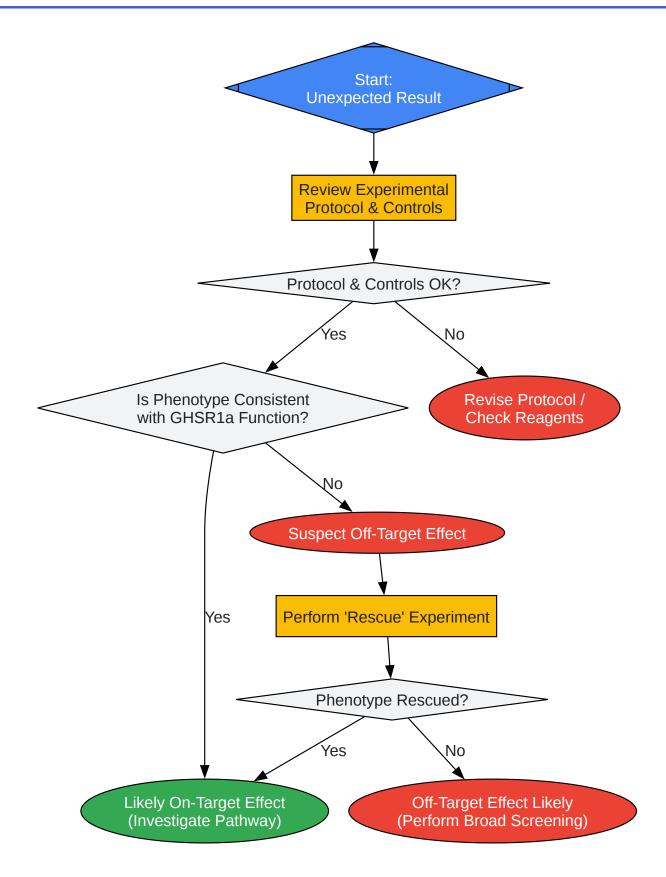




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Caption: Simplified GHSR1a signaling pathways affected by PF-6870961.





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